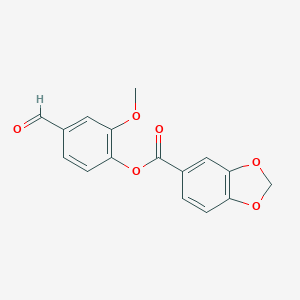
N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with multiple functional groups, including chloro, nitro, dimethylamino, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled to form the final product. Common synthetic routes include:
Nitration: Introduction of nitro groups into the aromatic ring using nitrating agents such as nitric acid and sulfuric acid.
Amination: Substitution of nitro groups with amino groups using reducing agents like tin(II) chloride or catalytic hydrogenation.
Coupling Reactions: Formation of the amide bond through reactions between amines and carboxylic acid derivatives, often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amino groups using reducing agents such as iron powder and hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions where functional groups on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields corresponding amines, while oxidation can produce nitro derivatives.
Applications De Recherche Scientifique
N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, the nitro and amino groups may participate in redox reactions, while the dimethylamino and methoxy groups can influence the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chloro-2-nitrophenyl)-2-nitrobenzamide: Shares similar functional groups but differs in the substitution pattern on the benzene ring.
N-(4-chloro-2-nitrophenyl)-4-(dimethylamino)-2-methoxybenzamide: Lacks the ethyl group, affecting its chemical properties and reactivity.
Uniqueness
N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide is unique due to its specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H24ClN5O6 |
|---|---|
Poids moléculaire |
465.9g/mol |
Nom IUPAC |
N-[2-(4-chloro-2-nitroanilino)ethyl]-4-(dimethylamino)-N-ethyl-2-methoxy-5-nitrobenzamide |
InChI |
InChI=1S/C20H24ClN5O6/c1-5-24(9-8-22-15-7-6-13(21)10-16(15)25(28)29)20(27)14-11-18(26(30)31)17(23(2)3)12-19(14)32-4/h6-7,10-12,22H,5,8-9H2,1-4H3 |
Clé InChI |
PXIBHFYOYTVAAT-UHFFFAOYSA-N |
SMILES |
CCN(CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2OC)N(C)C)[N+](=O)[O-] |
SMILES canonique |
CCN(CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2OC)N(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N'-(pyridin-3-ylmethylene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B400016.png)
![5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B400020.png)
![3-(3,4-Dichlorophenyl)-1-[3-(3,4-dichlorophenyl)-1-[(2,6-difluorophenyl)methyl]-5,5-dimethyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B400021.png)
![2-Chloro-6-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400024.png)

![1-(Dimethoxymethyl)-17-[(4-methylphenyl)methyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B400026.png)
![1,8-Dibromo-17-(4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B400027.png)

![4-({[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B400030.png)


![[2-Methoxy-4-[(4-piperazin-1-ylphenyl)iminomethyl]phenyl] 4-nitrobenzoate](/img/structure/B400036.png)
